4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound consists of a triazole ring substituted with allyl and benzyl groups, which contribute to its unique chemical and biological properties .
Preparation Methods
The synthesis of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate precursors under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins . Its antifungal activity is due to the inhibition of ergosterol synthesis, a key component of fungal cell membranes . The anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be compared with other similar compounds, such as:
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound also exhibits antibacterial and antifungal activities but differs in its substitution pattern and specific biological activities.
3-nitro-1,2,4-triazol-5-one: Known for its explosive properties, this compound is used in military applications and differs significantly in its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-benzyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZANWOBMGMONF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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